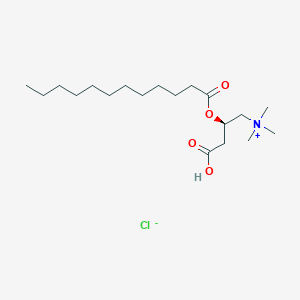

Lauroyl-L-carnitine chloride

CAS No.: 14919-37-0; 6919-91-1; 7023-03-2

Cat. No.: VC4814947

Molecular Formula: C19H38ClNO4

Molecular Weight: 379.97

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 14919-37-0; 6919-91-1; 7023-03-2 |

|---|---|

| Molecular Formula | C19H38ClNO4 |

| Molecular Weight | 379.97 |

| IUPAC Name | [(2R)-3-carboxy-2-dodecanoyloxypropyl]-trimethylazanium;chloride |

| Standard InChI | InChI=1S/C19H37NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4;/h17H,5-16H2,1-4H3;1H/t17-;/m1./s1 |

| Standard InChI Key | PDBBUDRTWRVCFN-UNTBIKODSA-N |

| SMILES | CCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

Lauroyl-L-carnitine chloride consists of a quaternary ammonium structure where the lauroyl group (CH₃(CH₂)₁₀CO-) is esterified to the hydroxyl group of L-carnitine. The chloride counterion stabilizes the molecule’s ionic properties. Key structural features include:

-

Molecular formula: C₁₉H₃₈ClNO₄

-

Molecular weight: 380.0 g/mol

-

SMILES notation: OC(CC@HOC(CCCCCCCCCCC)=O)=O.[Cl-]

The stereospecific L-configuration at the carnitine moiety ensures biological activity, as D-isomers lack metabolic efficacy .

Physical Properties

Critical physicochemical parameters are summarized in Table 1.

Table 1: Physical and Solubility Properties of Lauroyl-L-Carnitine Chloride

| Property | Value | Source |

|---|---|---|

| Melting point | 80–105°C (decomposition) | |

| Solubility in DMSO | 50 mg/mL (131.59 mM) | |

| Specific rotation (c=10, H₂O) | -25.3° to -25.5° | |

| pH (1% aqueous solution) | 2.5 |

The compound exhibits hygroscopic tendencies, necessitating storage at -20°C in anhydrous environments .

Synthetic Methodologies and Optimization

Industrial Synthesis Protocol

The patented large-scale synthesis (CN101774934B) involves two stages:

-

Acylation:

-

Recrystallization:

The reaction mechanism follows nucleophilic acyl substitution:

Yield and Scalability

Table 2 compares yields across experimental conditions.

Table 2: Synthesis Yield Optimization

| Lauroyl Chloride (mol) | Temperature (°C) | Reaction Time (h) | Total Yield (%) |

|---|---|---|---|

| 1.0 | 75 | 5 | 93.5 |

| 1.5 | 70 | 8 | 94.2 |

| 2.0 | 70 | 8 | 92.5 |

Key advantages of this method include solvent recyclability (acetate/acetone recovery) and catalyst-free purification .

Biomedical and Agricultural Applications

Diagnostic Biomarker

Elevated urinary lauroyl-L-carnitine levels correlate with primary carnitine deficiency, a recessive disorder impairing fatty acid oxidation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays detect concentrations as low as 0.1 ng/mL in human urine .

Mitochondrial Fatty Acid Transport

In maize (Zea mays), exogenous lauroyl-L-carnitine enhances cold tolerance by 40% through:

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

The patent-prescribed HPLC conditions ensure quality control (Table 3).

Table 3: HPLC Parameters for Purity Assessment

| Parameter | Specification |

|---|---|

| Column | APS-2 Hypersil (4.6×250 mm, 5 µm) |

| Mobile phase | 10 mM NaOH (pH 4.7) |

| Flow rate | 0.8 mL/min |

| Detection wavelength | 205 nm |

| Column temperature | 30°C |

This method resolves lauroyl-L-carnitine from byproducts with ≥99% accuracy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume